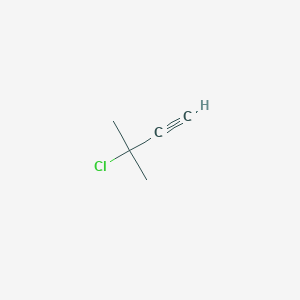

3-Chloro-3-methyl-1-butyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16173. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-3-methylbut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSILYWCNPOLKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061488 | |

| Record name | 1-Butyne, 3-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-97-3 | |

| Record name | 3-Chloro-3-methyl-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyne, 3-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-3-methyl-1-butyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyne, 3-chloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyne, 3-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-3-methylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 3-chloro-3-methyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-3-methyl-1-butyne, with the CAS number 1111-97-3, is a versatile bifunctional reagent in organic synthesis.[1] Its unique structure, featuring a tertiary propargylic chloride and a terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and reactions, and its applications, particularly in the synthesis of heterocyclic compounds and pharmacologically relevant molecules.[1][3]

Physical and Chemical Properties

This compound is a clear, colorless to straw-colored liquid with a pungent odor.[4][5] It is a highly flammable liquid and vapor.[6] Key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇Cl | [4][5][7] |

| Molecular Weight | 102.56 g/mol | [4][8] |

| CAS Number | 1111-97-3 | [1][5][9] |

| Appearance | Clear colorless to straw-colored liquid | [5][10] |

| Boiling Point | 73-75 °C | [3][6] |

| Melting Point | -61 °C | [5][9] |

| Density | 0.913 g/mL at 25 °C | [3][8] |

| Refractive Index (n20/D) | 1.418 | [3][8] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [8] |

| Vapor Pressure | 104 mmHg at 25°C | [5][11] |

| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607) and hexane. | [12][13] |

| Storage Temperature | 2-8°C | [3][8] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive sites: the tertiary propargylic chloride and the terminal alkyne. This dual reactivity allows for a wide range of chemical transformations.[1][2]

Nucleophilic Substitution Reactions

As a tertiary propargylic chloride, the chlorine atom acts as a good leaving group in nucleophilic substitution reactions, which can proceed through an Sₙ1-type mechanism.[1] It readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to introduce the 3-methyl-1-butynyl group into other molecules.[1]

-

Reaction with Amines: Forms N-substituted propargyl amines. These reactions are often catalyzed by copper powder or cuprous chloride.[1]

-

Reaction with Alcohols and Thiols: Yields the corresponding propargyl ethers and thioethers.[1]

-

Hydrolysis: In polar protic solvents like water, it undergoes hydrolysis, likely via an Sₙ1 mechanism.[1][14]

Reactions of the Alkyne Moiety

The terminal alkyne functionality is a versatile handle for various transformations, including:

-

Metal-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for Sonogashira coupling with aryl or vinyl halides to form carbon-carbon bonds.[1]

-

Addition Reactions: The alkyne can participate in various addition reactions.[1]

-

Cycloaddition Reactions: It can be used in cycloaddition reactions to construct cyclic systems.[1]

The combination of these reactive sites makes this compound a key intermediate in the synthesis of complex heterocyclic frameworks and natural product analogues.[1][3][9] For instance, it has been used in the preparation of benzopyrans, xanthones, and benzofurans, some of which exhibit antitubercular or cytotoxic activities.[3][9][]

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound

Several methods are established for the synthesis of this compound.

Method A: From 2-Methyl-3-butyn-2-ol (B105114)

A common and efficient route involves the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol.[1]

-

Using Thionyl Chloride (SOCl₂): [1]

-

Cool a solution of 2-methyl-3-butyn-2-ol in a suitable solvent (e.g., diethyl ether) in an ice bath.

-

Slowly add thionyl chloride to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified time (e.g., 2 hours).[3]

-

Upon completion, the mixture is typically washed with water or a mild base to neutralize excess acid.[3]

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the product.[3]

-

Method B: Radical Chlorination of 3-Methyl-1-butyne (B31179)

This method involves the free-radical chlorination of 3-methyl-1-butyne using a chlorinating agent like sulfuryl chloride (SO₂Cl₂), often initiated by UV light or a radical initiator.[1] Careful temperature control is crucial in this process.[1]

Caption: A typical experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound. While detailed spectra are best obtained experimentally, typical data is as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals for the acetylenic proton and the methyl protons.

-

¹³C NMR: Characteristic signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the methyl groups and the quaternary carbon bearing the chlorine atom are expected.[16]

-

-

Infrared (IR) Spectroscopy: Key absorptions would include a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and a weaker peak for the C≡C triple bond stretch (around 2100 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated area, preferably a fume hood.[6][17]

-

Hazards: It is a highly flammable liquid and vapor.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and serious eye irritation and may cause respiratory irritation.[4][6]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][17] It is recommended to store it in a refrigerator at 2-8°C.[3][8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with a rich and diverse chemistry. Its bifunctional nature allows for the efficient construction of complex molecules, making it a significant tool for researchers in medicinal chemistry and materials science. Proper understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in the laboratory.

References

- 1. This compound | 1111-97-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1111-97-3 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. This compound 97 1111-97-3 [sigmaaldrich.com]

- 9. This compound | CAS#:1111-97-3 | Chemsrc [chemsrc.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. echemi.com [echemi.com]

- 12. This compound CAS#: 1111-97-3 [m.chemicalbook.com]

- 13. 1111-97-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 16. spectrabase.com [spectrabase.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to 3-chloro-3-methyl-1-butyne (CAS 1111-97-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-3-methyl-1-butyne, CAS number 1111-97-3, is a versatile and highly reactive organic compound.[1] Characterized by the presence of both a terminal alkyne and a tertiary propargylic chloride, this molecule serves as a crucial building block in advanced organic synthesis.[2] Its dual functionality allows for sequential reactions, enabling the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, key reactions, applications in drug development, and essential safety information.

Chemical and Physical Properties

This compound is a colorless to straw-colored liquid with a pungent odor.[3][4][5] It is a highly flammable and volatile compound that is sparingly soluble in water.[3][6] Key identifiers and physical properties are summarized below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1111-97-3[7][8] |

| Molecular Formula | C₅H₇Cl[7][8] |

| Molecular Weight | 102.56 g/mol [8][9] |

| IUPAC Name | 3-chloro-3-methylbut-1-yne[9][10] |

| Synonyms | 1-Butyne, 3-chloro-3-methyl-; α,α-Dimethylpropargyl Chloride; 2-Methyl-2-chloro-3-butyne[10][11] |

| InChI Key | QSILYWCNPOLKPN-UHFFFAOYSA-N[8][10] |

| SMILES String | CC(C)(Cl)C#C[8][10] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source |

| Appearance | Clear colorless to straw colored liquid | [3][5] |

| Boiling Point | 73-75 °C (lit.) | [8][12] |

| Melting Point | -61 °C (lit.) | [7][8][12] |

| Density | 0.913 g/mL at 25 °C (lit.) | [8][12] |

| Refractive Index (n20/D) | 1.418 (lit.) | [8][12] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [8] |

| Vapor Pressure | 104.3 ± 0.1 mmHg at 25°C | [7] |

| Solubility | Sparingly soluble in water | [3] |

| ¹³C NMR Spectrum | Available | [13] |

| FTIR Spectrum | Available | [14] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through methods that introduce a chlorine atom at the tertiary propargylic position. Common routes involve the chlorination of the corresponding alcohol or the radical chlorination of the parent alkyne.[2]

Experimental Protocol 1: Chlorination of 2-Methyl-3-butyn-2-ol

A prevalent and efficient method involves the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol.[2] This reaction can be performed using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst.

Methodology using Hydrochloric Acid:

-

Setup: A reaction flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with 2-methyl-3-butyn-2-ol.

-

Reaction: The flask is cooled in an ice bath. Concentrated hydrochloric acid is added dropwise to the alcohol while maintaining the temperature between 0 and 5°C.

-

Catalysis: A catalytic amount of a Lewis acid like zinc chloride can be added to facilitate the reaction.[2]

-

Reaction Time: The mixture is stirred vigorously at a controlled temperature (e.g., 0-5°C) for a period of 2-4 hours after the addition is complete.[12]

-

Workup: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.[12]

-

Purification: The organic layer is washed with a suitable basic solution (e.g., sodium bicarbonate solution) to neutralize excess acid, followed by a wash with brine. It is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and purified by distillation to yield this compound.[12]

Caption: Synthesis of this compound via SN1-type reaction.

Chemical Reactivity and Key Reactions

The synthetic utility of this compound stems from its dual reactive sites: the tertiary propargylic chloride and the terminal alkyne.[2] This allows for a wide range of chemical transformations.

-

Nucleophilic Substitution: As a tertiary propargylic halide, it readily undergoes nucleophilic substitution reactions, typically via an Sₙ1 mechanism, with nucleophiles such as amines, alcohols, and thiols.[2] This is a common method for introducing the 1,1-dimethylpropargyl group into various molecules.[2][12][15]

-

Alkyne Reactions: The terminal alkyne functionality is a versatile handle for carbon-carbon bond formation. It participates in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with aryl or vinyl halides.[2] It can also undergo addition reactions, cycloadditions, and "click chemistry" transformations.[1][2]

-

Claisen Rearrangement & Cyclization: When used to alkylate phenolic compounds, the resulting propargyl ether can undergo a Claisen rearrangement followed by an intramolecular cyclization. This sequence is a powerful tool for synthesizing complex heterocyclic frameworks like dimethylpyran rings fused to aromatic systems.[2][]

Caption: Key reaction pathways of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the pharmaceutical and material science sectors.[1][3][4] Its ability to participate in diverse reactions makes it a key component in the synthesis of complex, biologically active molecules.

-

Heterocycle Synthesis: It is extensively used to prepare complex heterocyclic frameworks such as coumarins, acridones, and various xanthene derivatives.[2] For example, it is a key reagent in the preparation of benzo[b]pyrano[2,3-i]xanthen-6-ones and 3,3-dimethyl-3H-benzofuro[3,2-f][2]-benzopyran.[2][12]

-

Anticancer and Antitubercular Agents: Several compounds synthesized using this building block have been investigated for their potential biological activities.[2] For instance, derivatives of 3,3-dimethyl-3H-benzofuro[3,2-f][2]-benzopyran have been studied as a new class of antitubercular agents.[7][] Additionally, benzopyranoxanthone analogues related to the anticancer agents psorospermine and acronycine have been synthesized using this reagent.[7][]

-

Drug Discovery: The compound's versatility allows for the creation of compound libraries that can be screened for potential therapeutic activity, aiding in the identification of new lead compounds for drug development.[2]

Caption: General workflow for using the compound in drug discovery.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is a highly flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[3][6][8][10] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[6][10]

Table 3: GHS Hazard and Safety Information

| Category | Code | Description |

| Signal Word | Danger | [7][8] |

| Pictograms | GHS02, GHS07 | Flame, Health Hazard/Exclamation Mark[7] |

| Hazard Statements | H225 | Highly flammable liquid and vapour.[3][8] |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[8] | |

| H315 | Causes skin irritation.[9] | |

| H319 | Causes serious eye irritation.[9] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][8] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] | |

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[8] | |

| Storage | 2-8°C | Store in a well-ventilated place. Keep cool.[3][8] |

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE is mandatory. This includes eyeshields, faceshields, chemical-resistant gloves, and a multi-purpose combination respirator cartridge (US) or type ABEK (EN14387) respirator filter.[7][8] All work should be conducted in a well-ventilated area or a chemical fume hood.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1111-97-3 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound | CAS#:1111-97-3 | Chemsrc [chemsrc.com]

- 8. 3-クロロ-3-メチル-1-ブチン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Butyne, 3-chloro-3-methyl- | C5H7Cl | CID 70679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. usbio.net [usbio.net]

- 12. This compound | 1111-97-3 [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

Synthesis of 3-chloro-3-methyl-1-butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-3-methyl-1-butyne is a versatile bifunctional reagent in organic synthesis, featuring a reactive tertiary propargylic chloride and a terminal alkyne. This combination allows for its use as a key building block in the synthesis of complex molecules, including pharmaceuticals and heterocyclic frameworks.[1][] This technical guide provides an in-depth overview of the primary synthetic routes for preparing this compound, complete with detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations. The described methods include the nucleophilic substitution of 2-methyl-3-butyn-2-ol (B105114) using hydrochloric acid or thionyl chloride, and the free-radical chlorination of 3-methyl-1-butyne (B31179).

Introduction

The synthetic utility of this compound stems from its dual reactivity. The tertiary propargylic chloride is an excellent leaving group in nucleophilic substitution reactions, while the terminal alkyne moiety can participate in a wide range of transformations, such as coupling reactions (e.g., Sonogashira), cycloadditions, and additions.[1] This guide details the most common and effective methods for its preparation, providing researchers with the necessary information to select and perform the optimal synthesis for their specific needs.

Synthesis Routes

The preparation of this compound is primarily achieved through two general strategies: nucleophilic substitution on an alcohol precursor and free-radical chlorination of an alkane precursor.

From 2-methyl-3-butyn-2-ol (Nucleophilic Substitution)

The most common and efficient route to this compound involves the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol.[1] This transformation can be effectively carried out using either concentrated hydrochloric acid, often with a Lewis acid catalyst, or thionyl chloride.

This method proceeds via an SN1-type mechanism, where the alcohol is protonated to form a good leaving group (water), which then departs to form a stabilized tertiary propargylic carbocation. This cation is subsequently attacked by a chloride ion. The use of a Lewis acid like zinc chloride (ZnCl₂) can accelerate the reaction by coordinating to the hydroxyl group, further facilitating its departure.[1]

Experimental Protocol:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-methyl-3-butyn-2-ol.

-

Reagent Addition: The flask is cooled in an ice bath to 0°C. Concentrated hydrochloric acid is added dropwise to the stirred alcohol, maintaining the temperature between 0 and 5°C. A common molar ratio is a slight excess of HCl, for instance, 1.2 moles of HCl for every 1 mole of the alcohol, to ensure complete conversion.[1]

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional 2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Work-up: Upon completion, the mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

-

Washing: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Filtration: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and then filtered.

-

Purification: The crude product is purified by distillation to yield this compound as a colorless to pale yellow liquid.

An alternative method for converting 2-methyl-3-butyn-2-ol to the corresponding chloride is the use of thionyl chloride (SOCl₂).[1] This reaction is also a nucleophilic substitution, and it offers the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification.

Experimental Protocol:

-

Reaction Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to capture the evolved SO₂ and HCl. 2-methyl-3-butyn-2-ol is placed in the flask, optionally in an anhydrous solvent like diethyl ether.

-

Reagent Addition: The flask is cooled in an ice bath to 0°C. Thionyl chloride is added dropwise to the stirred solution over a period of 30-45 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction mixture is carefully poured into an ice-cold saturated sodium bicarbonate solution to neutralize any unreacted thionyl chloride and acid.

-

Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

From 3-methyl-1-butyne (Free-Radical Chlorination)

An alternative synthesis route involves the free-radical chlorination of 3-methyl-1-butyne using a reagent such as sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, like azobisisobutyronitrile (AIBN), or under UV irradiation.[1] This reaction proceeds via a chain mechanism involving the abstraction of a propargylic hydrogen atom to form a resonance-stabilized radical, which then reacts with a chlorine source.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The flask is charged with 3-methyl-1-butyne, sulfuryl chloride, and a catalytic amount of a radical initiator (e.g., AIBN). An inert solvent such as carbon tetrachloride or benzene (B151609) can be used.

-

Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by GC to follow the consumption of the starting material.

-

Work-up: After cooling to room temperature, the reaction mixture is washed sequentially with water and a dilute solution of sodium carbonate to remove any acidic byproducts.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis routes.

| Parameter | Synthesis from 2-methyl-3-butyn-2-ol with HCl | Synthesis from 2-methyl-3-butyn-2-ol with SOCl₂ | Synthesis from 3-methyl-1-butyne with SO₂Cl₂ |

| Precursor | 2-methyl-3-butyn-2-ol | 2-methyl-3-butyn-2-ol | 3-methyl-1-butyne |

| Reagents | Concentrated HCl, optional ZnCl₂ | Thionyl chloride (SOCl₂) | Sulfuryl chloride (SO₂Cl₂), AIBN (or UV light) |

| Reaction Temp. | 0 - 5 °C[3] | 0 °C to room temperature | Reflux |

| Reaction Time | ~2 hours[3] | 2 - 4 hours | Several hours |

| Reported Yield | Up to 95%[3] | Generally good to high | Variable, depends on selectivity |

| Reported Purity | Up to 99%[3] | High after distillation | Requires careful purification to remove isomers |

| Key Byproducts | Water | SO₂, HCl (gaseous) | HCl, SO₂, potential isomeric chlorides |

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

The synthesis routes proceed through distinct mechanistic pathways. The reaction of 2-methyl-3-butyn-2-ol with HCl follows an SN1 mechanism, while the chlorination of 3-methyl-1-butyne with SO₂Cl₂ proceeds via a free-radical chain reaction.

Caption: SN1 reaction mechanism for the synthesis from 2-methyl-3-butyn-2-ol.

Caption: Free-radical chain mechanism for the synthesis from 3-methyl-1-butyne.

Experimental Workflow

The general workflow for the synthesis and purification of this compound, particularly for the methods starting from the alcohol precursor, is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide has detailed three primary synthetic routes for the preparation of this compound. The nucleophilic substitution of 2-methyl-3-butyn-2-ol with concentrated hydrochloric acid stands out as a high-yielding and well-documented method. The use of thionyl chloride provides a viable alternative with the benefit of gaseous byproducts. The free-radical chlorination of 3-methyl-1-butyne offers another synthetic approach, though it may require more rigorous purification to isolate the desired product from potential isomers. The provided experimental protocols, quantitative data, and mechanistic diagrams offer a comprehensive resource for researchers in the fields of organic synthesis and drug development.

References

molecular structure and formula of 3-chloro-3-methyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-3-methyl-1-butyne, a versatile bifunctional reagent in organic synthesis. The document details its molecular structure, chemical formula, and physical properties. It further explores its synthesis, chemical reactivity, and applications in the construction of complex molecular architectures, including those with potential pharmaceutical relevance. Detailed experimental protocols for its synthesis and key spectroscopic data are presented in a structured format to aid researchers in its practical application and characterization.

Molecular Structure and Properties

This compound, with the IUPAC name 3-chloro-3-methylbut-1-yne, is a halogenated alkyne that serves as a valuable building block in organic chemistry.[1] Its utility stems from the presence of two reactive functional groups: a tertiary propargylic chloride and a terminal alkyne.[2] This dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules.[2]

The molecular formula of this compound is C₅H₇Cl, and it has a molecular weight of 102.56 g/mol .[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1111-97-3 | |

| Molecular Formula | C₅H₇Cl | [3][4] |

| Molecular Weight | 102.56 g/mol | [3][4] |

| Appearance | Clear colorless to straw-colored liquid | [1] |

| Boiling Point | 73-75 °C | [5] |

| Melting Point | -61 °C | |

| Density | 0.913 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.418 | |

| SMILES | CC(C)(Cl)C#C | |

| InChI Key | QSILYWCNPOLKPN-UHFFFAOYSA-N |

Molecular Structure Visualization

The molecular structure of this compound is depicted below, illustrating the spatial arrangement of its atoms and functional groups.

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 3-Chloro-3-methyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-3-methyl-1-butyne is a versatile bifunctional reagent in organic synthesis, featuring both a reactive tertiary propargylic chloride and a terminal alkyne. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including heterocycles with significant biological activity. This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in this compound, focusing on key reactions, experimental protocols, and applications in medicinal chemistry.

Introduction

This compound (CAS No. 1111-97-3) possesses two key reactive sites: a tertiary chloride at the propargylic position and a terminal acetylenic proton.[1] This dual functionality enables its participation in a wide array of reactions, including nucleophilic substitutions at the chlorinated carbon and various transformations involving the terminal alkyne. The terminal alkyne, with its acidic proton and carbon-carbon triple bond, is particularly amenable to deprotonation-alkylation sequences, metal-catalyzed cross-coupling reactions, and cycloaddition reactions. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, facilitating the construction of intricate molecular architectures relevant to drug discovery and materials science.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol (B105114).[1]

Detailed Experimental Protocol

A mixture of concentrated hydrochloric acid and 2-methyl-3-butyn-2-ol is stirred at a controlled temperature. The product, this compound, is then isolated and purified by distillation. A typical procedure achieves a high yield of the desired product. For instance, dropwise addition of a solution of 2-methyl-3-butyn-2-ol in a suitable solvent to a cooled solution of a chlorinating agent, followed by stirring for several hours, can yield the product in over 95% purity.[2]

Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is multifaceted, allowing for a variety of synthetic transformations.

Deprotonation and Acetylide Formation

The terminal proton of the alkyne is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a highly nucleophilic acetylide anion. This acetylide can then participate in various carbon-carbon bond-forming reactions.

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne is an excellent substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

The Sonogashira reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base.[3][4] This reaction is a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.

-

Reaction Workflow:

Caption: General workflow for the Sonogashira coupling reaction.

-

Detailed Experimental Protocol for Sonogashira Coupling:

To a solution of the aryl halide and this compound in a suitable solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide, and an amine base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC or GC. The reaction is then quenched with water and the product is extracted with an organic solvent. Purification by column chromatography affords the desired coupled product.[5]

-

Quantitative Data for Sonogashira Coupling:

| Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ / CuI / Et₃N | THF | 25 | 2 | 85 |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI / Et₃N | DMF | 60 | 6 | 78 |

| 1-Iodonaphthalene | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | Acetonitrile | 50 | 4 | 92 |

Table 1: Representative examples of Sonogashira coupling reactions with this compound.

Cycloaddition Reactions

The terminal alkyne of this compound can participate in various cycloaddition reactions, leading to the formation of heterocyclic compounds.

Pyrazoles and isoxazoles are important five-membered heterocyclic scaffolds found in many biologically active compounds.[6][7] They can be synthesized through the [3+2] cycloaddition of alkynes with 1,3-dipoles.

-

Synthesis of Pyrazoles: The reaction of this compound with diazomethane (B1218177) or its derivatives serves as a common route to pyrazoles.[8]

-

Synthesis of Isoxazoles: Nitrile oxides, generated in situ from oximes, undergo [3+2] cycloaddition with the terminal alkyne to afford isoxazoles.[9]

-

Reaction Scheme for Heterocycle Synthesis:

Caption: Synthesis of pyrazoles and isoxazoles from this compound.

Reactivity of the Propargylic Chloride

The tertiary propargylic chloride functionality of this compound readily undergoes nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

A wide range of nucleophiles, including amines, phenols, and thiols, can displace the chloride ion to introduce the 3-methyl-1-butynyl moiety into various molecules.

-

Detailed Experimental Protocol for Nucleophilic Substitution with Amines:

A mixture of this compound and the amine in a suitable solvent (e.g., ethanol (B145695) or DMF) is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

-

Quantitative Data for Nucleophilic Substitution:

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Ethanol | 78 | 8 | 82 |

| Phenol (with K₂CO₃) | Acetone | 56 | 12 | 75 |

| Morpholine | DMF | 100 | 4 | 90 |

Table 2: Representative examples of nucleophilic substitution reactions with this compound.

Applications in Drug Development and Medicinal Chemistry

The dual reactivity of this compound makes it a valuable precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications.

Synthesis of Biologically Active Heterocycles

This reagent has been extensively used in the synthesis of various heterocyclic systems, including benzopyrans, xanthenes, and benzofurans.[10] Many of these scaffolds are present in natural products and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

For example, the alkylation of 2-hydroxydibenzofuran (B1202526) with this compound, followed by a Claisen rearrangement, leads to the formation of 3,3-dimethyl-3H-benzofuro[3,2-f][1]-benzopyran. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis.

Signaling Pathways and Molecular Targets

Derivatives of pyran and xanthene synthesized using this compound have been investigated for their effects on various signaling pathways. Some pyranochalcone derivatives have been shown to act as microtubule stabilizing agents, inducing cell cycle arrest in the G2/M phase and exhibiting potent antiproliferative activity against various cancer cell lines.[11] Xanthene derivatives have demonstrated a broad spectrum of biological activities, including neuroprotective and antitumor effects.[10]

-

Logical Relationship in Drug Discovery:

Caption: Role of this compound in the drug discovery process.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. The distinct reactivity of its terminal alkyne and propargylic chloride moieties allows for a wide range of synthetic transformations, providing access to a diverse array of complex molecules. Its application in the synthesis of biologically active heterocyclic compounds underscores its importance in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its reactivity, offering detailed protocols and quantitative data to aid researchers in leveraging the full synthetic potential of this remarkable building block.

References

- 1. This compound | 1111-97-3 | Benchchem [benchchem.com]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel pyranochalcone derivatives as a new class of microtubule stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 3-Chloro-3-methyl-1-butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-chloro-3-methyl-1-butyne (CAS No: 1111-97-3), a versatile building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data provides unambiguous confirmation of the structure of this compound. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 1H | Acetylenic proton (-C≡C-H ) |

| ~1.8 | Singlet | 6H | Methyl protons (-C(CH₃ )₂) |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~85 | Quaternary carbon (-C -Cl) |

| ~80 | Acetylenic carbon (-C ≡C-H) |

| ~75 | Acetylenic carbon (-C≡C -H) |

| ~30 | Methyl carbons (-C H₃) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2900 | Medium | C-H stretch (methyl) |

| ~2100 | Weak, Sharp | C≡C stretch |

| ~700 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Fragmentation |

| 102/104 | Moderate | [M]⁺ (Molecular ion with chlorine isotope pattern) |

| 87/89 | High | [M-CH₃]⁺ |

| 67 | High | [M-Cl]⁺ |

| 51 | Moderate | Further fragmentation |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon environment.

-

Key parameters include a spectral width of approximately 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is applied to one plate, and the second plate is placed on top to create a thin film.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane (B109758) or ether) is prepared.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

-

Data Acquisition:

-

The sample is vaporized and ionized in the EI source (typically at 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion.

-

The mass spectrum is recorded over a suitable m/z range (e.g., 10-200 amu).

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which indicates the molecular weight. The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural confirmation.

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Chloro-3-methyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and emergency procedures for 3-chloro-3-methyl-1-butyne (CAS No. 1111-97-3). The information is intended for use by qualified individuals in a laboratory or research and development setting.

Chemical and Physical Properties

This compound is a colorless to straw-colored liquid with a pungent odor.[1] It is a highly flammable and reactive compound that requires careful handling. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇Cl | [2] |

| Molecular Weight | 102.56 g/mol | [3] |

| CAS Number | 1111-97-3 | [4] |

| Appearance | Clear colorless to straw colored liquid | [1] |

| Boiling Point | 73-75 °C (lit.) | [5][6] |

| Melting Point | -61 °C (lit.) | [2][5][6] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [6] |

| Density | 0.913 g/mL at 25 °C (lit.) | [5][6] |

| Vapor Pressure | 104.3 ± 0.1 mmHg at 25°C | [2] |

| Solubility | Sparingly soluble in water | [1] |

| Refractive Index | n20/D 1.418 (lit.) | [5][6] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[1][6] It may also cause skin and eye irritation.[1][7]

GHS Hazard Classification:

| Hazard Class | Category | Signal Word | Hazard Statement(s) |

| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |

Precautionary Statements: A comprehensive list of precautionary statements can be found in Safety Data Sheets (SDS) for this compound.[1][8] Key precautions include keeping the substance away from heat, sparks, open flames, and hot surfaces, and using it only in a well-ventilated area.[1][8]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following provides a general guideline:

References

- 1. benchchem.com [benchchem.com]

- 2. int-enviroguard.com [int-enviroguard.com]

- 3. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]

- 7. augustana.edu [augustana.edu]

- 8. - Division of Research Safety | Illinois [drs.illinois.edu]

Solubility of 3-chloro-3-methyl-1-butyne in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-chloro-3-methyl-1-butyne, a key intermediate in organic synthesis. Due to a lack of extensive published quantitative data, this document summarizes the available qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of its solubility in common organic solvents. This guide is intended to be a valuable resource for researchers utilizing this compound in synthetic and medicinal chemistry, enabling informed decisions on solvent selection for reactions, purifications, and formulations.

Introduction

This compound is a versatile bifunctional molecule featuring a tertiary propargyl chloride and a terminal alkyne. This unique structure allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. This guide addresses the current knowledge gap regarding the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₅H₇Cl |

| Molecular Weight | 102.56 g/mol |

| Appearance | Clear, colorless to light straw-colored liquid |

| Density | 0.913 g/mL at 25 °C |

| Boiling Point | 73-75 °C |

| Melting Point | -61 °C |

| Flash Point | 4 °C |

Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data for this compound in common organic solvents. The available information is qualitative and is summarized in the table below. It is generally expected that as a small, relatively nonpolar organic molecule, it will exhibit good solubility in a range of common organic solvents. For comparison, the solubility of the structurally related but less sterically hindered compound, propargyl chloride, is also included, which is reported to be miscible with many organic solvents.

| Solvent | This compound Solubility (Qualitative) | Propargyl Chloride Solubility |

| Water | Sparingly soluble[1] | Insoluble[2] |

| Chloroform | Slightly soluble | Miscible[2] |

| Hexane | Slightly soluble | Miscible with petroleum ether[2] |

| Methanol | Data not available | Miscible |

| Ethanol | Data not available | Miscible[2] |

| Acetone | Data not available | Miscible |

| Diethyl Ether | Data not available | Miscible[2] |

| Dichloromethane | Data not available | Miscible |

| Tetrahydrofuran (THF) | Data not available | Miscible |

| Ethyl Acetate | Data not available | Miscible[2] |

| Toluene | Data not available | Miscible |

| Dimethylformamide (DMF) | Data not available | Miscible |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions.

Experimental Protocol for Quantitative Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound in a given organic solvent. This method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of liquids.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated positive displacement pipettes

-

Vials with PTFE-lined screw caps

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringes and filters (0.22 µm PTFE)

-

Volumetric flasks and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of a separate, undissolved phase of the solute should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a pre-warmed or pre-cooled syringe (to the temperature of the bath) to avoid precipitation.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.

-

Record the mass of the transferred saturated solution.

-

Dilute the sample to a known volume with the same solvent.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the diluted sample by GC-FID or another suitable analytical method.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for solubility assessment.

Relationship Between Molecular Structure and Expected Solubility

This diagram outlines the expected solubility trends based on the structural features of this compound.

Caption: Structure-solubility relationship.

Conclusion

References

An In-depth Technical Guide to 3-Chloro-3-methyl-1-butyne: Synthesis, Suppliers, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-3-methyl-1-butyne, a versatile reagent in organic synthesis, with a particular focus on its relevance to drug discovery and development. This document details its key suppliers, manufacturing processes, chemical properties, and significant applications, supported by experimental protocols and quantitative data.

Core Properties and Specifications

This compound, with the CAS number 1111-97-3, is a colorless to pale yellow liquid.[1] It is a valuable building block in organic chemistry due to its bifunctional nature, possessing both a reactive tertiary propargylic chloride and a terminal alkyne.[2] This dual reactivity allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of complex molecules.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₅H₇Cl | [3] |

| Molecular Weight | 102.56 g/mol | [2] |

| Boiling Point | 73-75 °C (lit.) | [4] |

| Melting Point | -61 °C (lit.) | [4] |

| Density | 0.913 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.418 (lit.) | [4] |

| Flash Point | 4 °C (closed cup) | [5] |

Key Suppliers and Manufacturers

A variety of chemical suppliers offer this compound, typically with purities of 95% or higher. For researchers and drug development professionals, sourcing high-purity starting materials is critical for reproducible results.

| Supplier | Purity | Notes |

| Sigma-Aldrich | ≥97% | A well-established supplier for research and development quantities. |

| Thermo Fisher Scientific | 95%, 96% | Offers various grades suitable for different research needs. |

| ChemicalBook | 98%, 99% | Provides access to multiple suppliers, primarily from Asia.[4] |

| Santa Cruz Biotechnology | Research Grade | Focuses on reagents for biomedical research.[6] |

| Ambeed | ≥95% | A supplier of building blocks for drug discovery. |

| Srisyn Labs | 99% (Industrial Grade) | An India-based manufacturer offering larger quantities. |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the chlorination of 2-methyl-3-butyn-2-ol (B105114) (3-hydroxy-3-methylbutyne). This transformation is typically achieved through nucleophilic substitution of the hydroxyl group.

Common Synthetic Routes

Several methods are employed for the synthesis of this compound:

-

Reaction with Thionyl Chloride (SOCl₂): This is a common and efficient method for converting the precursor alcohol to the corresponding chloride.[2] The reaction proceeds via an Sₙ1-type mechanism.[2]

-

Reaction with Hydrochloric Acid (HCl) and a Lewis Acid Catalyst: The use of concentrated hydrochloric acid in the presence of a catalyst like zinc chloride is another established route.[2]

-

Free-Radical Chlorination: An alternative, though less common, approach is the free-radical chlorination of 3-methyl-1-butyne (B31179) using reagents such as sulfuryl chloride (SO₂Cl₂).[2]

Detailed Experimental Protocol: Synthesis from 2-Methyl-3-butyn-2-ol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-Methyl-3-butyn-2-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether

-

Ice-water bath

-

Separatory funnel

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-3-butyn-2-ol in anhydrous diethyl ether.

-

Cool the flask in an ice-water bath.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound. A 95% yield with 99% purity has been reported for a similar process.[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity. Its ability to introduce the gem-dimethylpropargyl group is particularly useful in the construction of complex molecular scaffolds.

Synthesis of Chromene Derivatives

A prominent application of this compound is in the synthesis of chromene (benzopyran) derivatives.[7] Chromenes are a class of privileged structures in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7]

The synthesis typically involves the O-alkylation of a substituted phenol (B47542) or hydroxycoumarin with this compound, followed by a Claisen-type rearrangement to form the chromene ring system.

Biological Activity of Synthesized Derivatives

Derivatives of this compound have been investigated for various therapeutic applications. For example, certain chromene derivatives synthesized using this reagent have shown promising results in antimicrobial and cytotoxic assays.[8] Some have been tested against human carcinoma cell lines and have shown potent activity.[8] Docking studies have suggested that these compounds may act by inhibiting enzymes such as DNA gyrase B.[8]

Experimental and Analytical Workflows

The synthesis and application of this compound and its derivatives involve a series of standard and advanced analytical techniques to ensure purity, confirm structure, and assess biological activity.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of the final products and any intermediates.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for assessing the purity of the volatile this compound and for analyzing reaction mixtures.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹).[2]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1111-97-3 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1111-97-3 [chemicalbook.com]

- 5. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines [scielo.org.za]

- 6. scbt.com [scbt.com]

- 7. researchinventy.com [researchinventy.com]

- 8. islandscholar.ca [islandscholar.ca]

- 9. 1-Butyne, 3-chloro-3-methyl- | C5H7Cl | CID 70679 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis and Utility of 3-Chloro-3-methyl-1-butyne: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-3-methyl-1-butyne, a versatile bifunctional reagent, has carved a significant niche in modern organic synthesis. Its unique structure, featuring a reactive tertiary propargylic chloride and a terminal alkyne, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its historical context, detailed synthetic protocols, physicochemical and spectral properties, and key applications, particularly in the construction of complex molecular architectures. The content is tailored for professionals in chemical research and drug development, offering both foundational knowledge and practical experimental details.

Historical Context and Discovery

Systematic investigations into chlorinated butyne derivatives emerged in the scientific literature during the 1950s.[1] This era laid the groundwork for understanding the reactivity and synthetic potential of this class of compounds. Early research focused on developing reliable methods for the synthesis of chloroalkynes and characterizing their chemical behavior. One of the common preparative routes established for this compound involves the acid-catalyzed chlorination of its corresponding alcohol, 2-methyl-3-butyn-2-ol (B105114), using reagents like hydrochloric acid with a zinc chloride catalyst.[1] The advent of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling discovered in the 1970s, significantly broadened the utility of this compound, enabling its incorporation into a vast array of complex molecules.[1]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1111-97-3 | [1][2][3] |

| Molecular Formula | C₅H₇Cl | [2][3] |

| Molecular Weight | 102.56 g/mol | [1][2][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 73-75 °C (lit.) | |

| Melting Point | -61 °C (lit.) | |

| Density | 0.913 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.418 (lit.) | |

| InChI Key | QSILYWCNPOLKPN-UHFFFAOYSA-N | [1][2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Data available, specific shifts require database access. | [2][5] |

| ¹³C NMR | Data available, specific shifts require database access. | [2][5][6] |

| Infrared (IR) | Data available, characteristic peaks require database access. | [2][7] |

| Mass Spectrometry (MS) | m/z top peak: 67; 2nd highest: 41; 3rd highest: 39. | [2] |

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of the hydroxyl group in 2-methyl-3-butyn-2-ol. Several chlorinating agents can be employed, each with its own advantages.

Synthesis using Concentrated Hydrochloric Acid and Zinc Chloride

This method is a classic and effective route for the preparation of this compound. The reaction proceeds via an SN1-type mechanism.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-butyn-2-ol.

-

Reagent Addition: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid. A slight excess of hydrochloric acid (e.g., 1.2:1 molar ratio relative to the alcohol) is recommended to ensure complete conversion.[1]

-

Catalyst: Add a catalytic amount of zinc chloride (ZnCl₂). Zinc chloride acts as a Lewis acid, facilitating the polarization of the C-O bond.[1]

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid), water, and finally, brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Synthesis using Thionyl Chloride (SOCl₂)

Thionyl chloride is another effective reagent for this transformation, often providing good yields.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture the HCl and SO₂ byproducts.

-

Reagents: Place 2-methyl-3-butyn-2-ol in the flask, optionally with an inert solvent like diethyl ether or dichloromethane.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath and add thionyl chloride dropwise from the dropping funnel. The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the generated HCl.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The reaction can be gently heated if necessary. Monitor the reaction by TLC.

-

Workup: Carefully quench the reaction by slowly adding it to ice-water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Washing and Drying: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure and purify the residue by distillation.

Synthesis using Sulfuryl Chloride (SO₂Cl₂)

Radical chlorination using sulfuryl chloride under UV irradiation is an alternative method.

Experimental Protocol:

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a UV lamp, dissolve 3-methyl-1-butyne (B31179) in a suitable solvent.

-

Initiator: Add a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reagent Addition: Slowly add sulfuryl chloride to the reaction mixture while irradiating with the UV lamp. Maintain careful temperature control.

-

Reaction Monitoring: Monitor the reaction progress using GC.

-

Workup and Purification: Once the starting material is consumed, cool the reaction mixture. Wash with an aqueous solution of sodium carbonate to remove any acidic byproducts. Separate the organic layer, dry it over anhydrous sulfate, and purify by distillation.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis.[1]

Nucleophilic Substitution Reactions

The tertiary propargylic chloride is an excellent leaving group, readily undergoing SN1-type nucleophilic substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols.[1] This allows for the introduction of the 3-methyl-1-butynyl group into various molecules.[1] For instance, its reaction with primary and secondary amines, often catalyzed by copper powder or cuprous chloride, yields the corresponding N-substituted propargyl amines.[1]

Sonogashira Coupling

The terminal alkyne functionality is a key feature, allowing it to participate in metal-catalyzed cross-coupling reactions, most notably the Sonogogashira coupling.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide, providing a powerful tool for constructing complex conjugated systems.[1]

Synthesis of Heterocycles

This compound is instrumental in the synthesis of various heterocyclic frameworks, which are core structures in many biologically active molecules.[1] For example, it is a key reagent in the preparation of benzo[b]pyrano[2,3-i]xanthen-6-ones and 3,3-dimethyl-3H-benzofuro[3,2-f][1]-benzopyran.[1]

Mandatory Visualizations

Synthesis via SN1 Mechanism

The synthesis of this compound from 2-methyl-3-butyn-2-ol in the presence of a strong acid like HCl proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.

Caption: SN1 reaction mechanism for the synthesis of this compound.

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst and a copper co-catalyst.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion

This compound stands out as a highly valuable and versatile reagent in the toolkit of synthetic organic chemists. Its straightforward preparation and the orthogonal reactivity of its two functional groups provide access to a wide range of molecular scaffolds. This guide has provided a detailed overview of its historical background, synthesis, properties, and key applications, equipping researchers with the necessary information to effectively utilize this important building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals.

References

- 1. This compound | 1111-97-3 | Benchchem [benchchem.com]